molecular formula C5H3ClF3N B074610 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile CAS No. 1546-77-6

2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile

Cat. No. B074610
CAS RN: 1546-77-6
M. Wt: 169.53 g/mol
InChI Key: UTOYDUSNBSGAKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile often involves cycloaddition reactions and subsequent functional group transformations. For instance, 3,3-Difluorocyclobutene-1-carbonitrile was synthesized via cycloaddition of 1-chloro-2,2-difluoroethylene and acrylonitrile, followed by dehydrochlorination. This demonstrates a method that could potentially be adapted for the synthesis of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile by modifying the fluorination level and the cyclobutene ring formation process (Hall & Okamoto, 1974).

Molecular Structure Analysis

Molecular structure analysis of similar compounds shows significant interest in the electronic and steric effects imparted by substituents on the cyclobutane ring. The vibrational spectra analysis of polyhalogenated cyclobutanes provides insights into the conformational preferences and electronic effects of halogen substituents, which are relevant for understanding the structural characteristics of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile (Braude et al., 1990).

Chemical Reactions and Properties

The chemical reactivity of cyclobutane derivatives, including those similar to 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile, often involves reactions at the double bond or the manipulation of substituents. For example, reactions of diazoalkanes with unsaturated compounds have been explored, highlighting the potential for [3+2] and [1+2] cycloadditions that could be applicable to the synthesis and functionalization of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile derivatives (Tomilov et al., 2001).

Physical Properties Analysis

The analysis of physical properties such as boiling points, melting points, and solubility is crucial for the application and handling of chemical compounds. The study of the vibrational spectra and conformations of polyhalogenated cyclobutanes provides valuable information on the impact of halogen substituents on these physical properties, which could be extrapolated to understand the physical characteristics of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile (Braude et al., 1990).

Chemical Properties Analysis

Chemical properties such as reactivity towards nucleophiles, electrophiles, and radicals, as well as the stability of the compound under various conditions, are essential for its utilization in chemical synthesis and applications. The copolymerization studies of difluorocyclobutene-1-carbonitrile with various monomers demonstrate the compound's reactivity and potential utility in polymer science, offering insights into the chemical behavior of 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile in similar contexts (Hall & Okamoto, 1974).

Scientific Research Applications

Synthesis of Fluorinated Compounds

The research on 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile indicates its utility in the synthesis of fluorine-containing organic compounds. For instance, it has been used as an intermediate in the preparation of 2,2-difluorosuccinic acid, showcasing its importance in annulation, cyclization, dehalogenation, and oxidation reactions. The synthesis process highlights the compound's potential in creating valuable fluorinated intermediates for further chemical transformations (Raasch & Castle, 2003).

Development of Bicyclic Compounds

Another significant application is its involvement in the synthesis of 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles. This process involves a dynamic addition-intramolecular substitution sequence, highlighting the compound's role in generating bicyclic skeletons with moderate to good yields. These bicyclic compounds are stable, and the incorporated cyano group can be easily reduced, showcasing the compound's versatility in synthesizing complex organic structures (De Blieck & Stevens, 2011).

Structural and Spectroscopic Analysis

The compound has also been a subject of structural and spectroscopic analysis. For example, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was obtained from a related precursor using a novel protocol, where its solid-state structure was analyzed using X-ray analysis. This research not only sheds light on the structural features of such compounds but also explores their optical properties through UV–vis absorption and fluorescence spectroscopy (Jukić et al., 2010).

Novel Building Blocks for Synthesis

Furthermore, 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile serves as a precursor in the synthesis of novel building blocks for creating trifluoromethylated N-heterocycles. Its transformation into versatile intermediates exemplifies its utility in developing compounds with potential applications in various fields of chemical research (Channapur et al., 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled.

properties

IUPAC Name

2-chloro-2,3,3-trifluorocyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF3N/c6-5(9)3(2-10)1-4(5,7)8/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOYDUSNBSGAKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80542554
Record name 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile

CAS RN

1546-77-6
Record name 2-Chloro-2,3,3-trifluorocyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80542554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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